Product packaging for N-(3-Furylmethyl)benzylamine(Cat. No.:CAS No. 179057-37-5)

N-(3-Furylmethyl)benzylamine

Cat. No.: B176324
CAS No.: 179057-37-5
M. Wt: 187.24 g/mol
InChI Key: HYVHSMSLCFIRFA-UHFFFAOYSA-N
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Description

N-(3-Furylmethyl)benzylamine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a benzylamine core, a common structural motif in medicinal chemistry known for its role as a versatile building block and a precursor to more complex molecules . The compound incorporates a furanylmethyl group, which can influence its electronic properties and binding characteristics. Compounds within this chemical class are frequently investigated for their potential biological activities. Research into structurally similar benzylamine derivatives has shown they can serve as key intermediates in the synthesis of active pharmaceutical ingredients and are explored in various biochemical applications . For instance, certain benzylamine-based compounds have been studied for their antimicrobial properties when part of a larger molecular framework . The mechanism of action for any bioactive potential would be highly specific to the final target structure. As a supplier, we provide this compound to facilitate the advancement of chemical and life science research. This product is strictly for research use only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle all chemicals with appropriate safety procedures in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B176324 N-(3-Furylmethyl)benzylamine CAS No. 179057-37-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHSMSLCFIRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Furylmethyl Benzylamine and Its Derivatives

Direct Reaction Approaches for N-(3-Furylmethyl)benzylamine Formation

Direct methods for forming the crucial C-N bond in this compound often involve the straightforward reaction between appropriate amine and carbonyl precursors.

The most direct synthesis of this compound is through the reductive amination of 3-furaldehyde (B129913) with benzylamine (B48309). This process typically occurs in two stages: the initial condensation of the aldehyde and the amine to form an N-(furan-3-ylmethylene)benzenemethanamine (a Schiff base or imine), followed by the reduction of this intermediate to the desired secondary amine. The reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

A known process for producing N-benzylamines involves the imination of a benzaldehyde (B42025) with an amine, followed by hydrogenation of the resulting imine. google.com This reaction is often carried out in a water-miscible solvent like methanol (B129727), and critically, the water formed during the imination does not need to be removed before the subsequent hydrogenation step. google.com For instance, the reaction of benzaldehyde with 1-phenylethylamine (B125046) in methanol proceeds to form the imine, which is then hydrogenated in the same solution to yield N-benzyl-1-phenylethylamine. google.com Analogously, this compound can be synthesized from 3-furaldehyde and benzylamine.

Another relevant approach is the reductive amination of furanic aldehydes, such as 5-hydroxymethylfurfural (B1680220) (HMF), with amines like benzylamine. acs.org Studies have shown that aromatic amines, including benzylamine, can react with HMF in the presence of a catalyst and hydrogen gas to produce the corresponding secondary amines with good yields. acs.org This highlights the feasibility of using reductive amination for coupling furan-based aldehydes with various amines.

Catalytic Strategies in the Synthesis of this compound Analogues

Catalytic methods provide powerful and often more sustainable alternatives for synthesizing this compound derivatives. These strategies employ catalysts to facilitate the reaction, often under milder conditions and with higher atom economy.

Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for the formation of amide bonds, which are structurally related to the amine linkage in the target molecule and prevalent in its derivatives. This method is particularly useful for the synthesis of N-acyl derivatives. For example, new N-benzyl- or N-(2-furylmethyl)cinnamamides have been prepared in good to excellent yields through the amidation of cinnamic acid with benzylamines or (2-furylmethyl)amine, using a catalytic amount (5 mol%) of boric acid. thieme-connect.comthieme-connect.comresearchgate.net

The reaction is typically performed under reflux in a solvent like toluene (B28343), with azeotropic removal of water to drive the reaction to completion. thieme-connect.comsciepub.com Increasing the catalyst loading, for instance from 5 mol% to 10 mol%, can significantly improve the yield and reduce the reaction time. thieme-connect.com

Amine (1)Product (3)Yield (%)aReaction Time (h)
N-(2-Furylmethyl)amineN-(2-Furylmethyl)cinnamamide805
BenzylamineN-Benzylcinnamamide93b5
4-MethoxybenzylamineN-(4-Methoxybenzyl)cinnamamide905
4-MethylbenzylamineN-(4-Methylbenzyl)cinnamamide826
4-ChlorobenzylamineN-(4-Chlorobenzyl)cinnamamide855
4-NitrobenzylamineN-(4-Nitrobenzyl)cinnamamide815

Table 1: Synthesis of N-substituted cinnamamides using boric acid catalysis. thieme-connect.com a Conditions: Amine (1 equiv), cinnamic acid (2 equiv), 5 mol% H₃BO₃, toluene, reflux. thieme-connect.com b 10 mol% H₃BO₃ was used. thieme-connect.com

The direct amidation catalyzed by boric acid is recognized as a "green" chemical process for several reasons. thieme-connect.com It avoids the use of stoichiometric activating reagents (like acid chlorides or coupling agents such as DCC) that generate significant chemical waste. orgsyn.org The primary byproduct of the condensation is water, making the process highly atom-economical. walisongo.ac.id

Boric acid itself is an inexpensive, low-toxicity, and environmentally safe catalyst. orgsyn.orgresearchgate.net Laboratory studies comparing different amidation methods have consistently identified the boric acid-catalyzed route as the greenest when assessed by metrics like process mass intensity (PMI) and atom economy. walisongo.ac.idacs.orged.gov The main contributors to its favorable green profile are the use of a catalyst, the generation of water as the sole byproduct, and a simpler workup, often involving direct precipitation of the product. walisongo.ac.id These advantages align well with the principles of green chemistry, which prioritize waste reduction and the use of less hazardous substances. orgsyn.org

The Ullmann condensation, a copper-catalyzed C-N cross-coupling reaction, is a powerful method for forming bonds between aryl halides and amines. wikipedia.org This approach is suitable for synthesizing derivatives of this compound where an aryl-nitrogen bond is constructed. Modern Ullmann-type reactions often use a Cu(I) salt (like CuI) as a catalyst, a base (such as K₂CO₃ or Cs₂CO₃), and sometimes a ligand to stabilize the copper catalyst and facilitate the reaction under milder conditions than the harsh temperatures required historically. mdpi.comfrontiersin.org

The reaction can couple a wide range of aryl halides (iodides, bromides, and sometimes chlorides) with various amines, including primary and secondary aliphatic and aromatic amines. frontiersin.org The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. mdpi.com The cycle begins with the reaction of the amine with the Cu(I) catalyst, followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. This intermediate then undergoes reductive elimination to release the N-arylated product and regenerate the active Cu(I) catalyst. mdpi.com This methodology is particularly valuable for accessing complex molecules and N-arylated heterocycles. researchgate.net

A highly atom-economic and sustainable route for N-alkylation involves the use of earth-abundant metal catalysts, such as manganese. nih.gov Defined Manganese(I) pincer complexes have proven to be effective catalysts for the selective N-alkylation of amines with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov

This process avoids the use of alkyl halides, which generate salt waste. Instead, the alcohol serves as the alkylating agent. The catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by the Mn-catalyst, which then condenses with the amine to form an imine. The "borrowed" hydrogen, held by the catalyst, then reduces the imine in situ to the final alkylated amine, regenerating the catalyst and producing only water as a byproduct. nih.gov

Highly active Mn(I) catalysts based on PN³-pincer ligands can facilitate the N-alkylation of a broad range of anilines and aliphatic amines with both primary and secondary alcohols under mild conditions and with low catalyst loadings. bohrium.comorganic-chemistry.org For example, the benchmark reaction of aniline (B41778) with benzyl (B1604629) alcohol can be catalyzed by a Mn-PNP pincer complex at 80°C to yield N-benzylaniline. nih.gov This methodology represents a straightforward and green pathway for forming C-N bonds in molecules analogous to this compound by reacting an amine (e.g., benzylamine) with an alcohol (e.g., furan-3-ylmethanol).

Boric Acid Catalysis in Amidation Reactions

Precursor Chemistry and Derivatization Pathways

The formation of the central amine linkage in this compound is typically achieved by reacting precursor molecules that contain the intact furan (B31954) and benzyl ring systems. The most direct and widely utilized method is reductive amination, which combines an aldehyde or ketone with an amine in the presence of a reducing agent.

The premier route for synthesizing this compound is the reductive amination between 3-furaldehyde and benzylamine. wikipedia.orgmasterorganicchemistry.com This reaction proceeds in two main steps: first, the nucleophilic amine (benzylamine) attacks the electrophilic carbonyl carbon of the aldehyde (3-furaldehyde) to form a hemiaminal intermediate. wikipedia.org This is followed by the reversible loss of a water molecule to yield an N-(3-furylmethylidene)benzylamine, an imine intermediate. wikipedia.org The subsequent reduction of this imine, either in the same pot (direct reductive amination) or after isolation (indirect), produces the target secondary amine. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, minimizing side reactions. wikipedia.orgmasterorganicchemistry.com Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also effective and avoids the use of cyanide, a toxic byproduct associated with NaBH₃CN. masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another powerful method for reducing the imine intermediate to the final amine product. d-nb.infogoogle.com

The versatility of this approach allows for the synthesis of various derivatives by simply changing the starting materials. For example, substituted benzaldehydes or benzylamines can be used to produce a library of related compounds. The reaction is generally efficient and benefits from being a one-pot procedure, which is advantageous in synthetic chemistry. wikipedia.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol or other protic solvents, slightly acidic pH Mild and selective for imines over carbonyls. wikipedia.orgmasterorganicchemistry.com Releases toxic cyanide (HCN) upon workup. wikipedia.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM) or other aprotic solvents Effective, non-toxic byproducts, commercially available. masterorganicchemistry.com Can be less reactive than NaBH₃CN.
Catalytic Hydrogenation (H₂/Pd/C) Methanol or ethanol, atmospheric or elevated pressure "Green" method with high atom economy, water is the only byproduct. google.com May reduce other functional groups (e.g., alkenes, alkynes). Requires specialized hydrogenation equipment.
Sodium Borohydride (NaBH₄) Methanol or ethanol, often with an acid activator Inexpensive and readily available. organic-chemistry.org Less selective; can reduce the starting aldehyde if conditions are not optimized. scispace.com

An alternative, though more indirect, pathway to amines involves the reduction of oximes. jove.com Oximes are typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine. organic-chemistry.org In the context of synthesizing precursors for this compound, one could prepare benzylamine by reducing benzaldoxime (B1666162). cdnsciencepub.com This primary amine could then be used in a subsequent reductive amination with 3-furaldehyde as described previously.

The reduction of the oxime functional group to a primary amine can be accomplished using several powerful reducing systems. jove.com Historically, dissolving metal reductions were used, but modern methods often rely on metal hydrides or catalytic hydrogenation. jove.com Sulfurated sodium borohydride (NaBH₂S₃) has been shown to reduce aromatic oximes like benzaldoxime to the corresponding benzylamine in nearly quantitative yields, depending on the molar ratio of the reagents. cdnsciencepub.com The mechanism is believed to involve a hydride shift from the boron atom to the carbon of the oxime group. cdnsciencepub.com

Other efficient systems include sodium borohydride in combination with a Lewis acid like zirconium(IV) chloride (ZrCl₄) supported on alumina, which can achieve the reduction rapidly and under solvent-free conditions. scispace.com The use of copper nanoparticles supported on charcoal with NaBH₄ also provides an effective protocol for reducing oximes to amines. shirazu.ac.ir

Table 2: Selected Methods for the Reduction of Benzaldoxime to Benzylamine

Reagent System Solvent / Conditions Yield of Benzylamine Reference
Sulfurated Sodium Borohydride (NaBH₂S₃) Tetrahydrofuran (B95107) / Reflux ~95% cdnsciencepub.com
NaBH₄ / ZrCl₄ / Al₂O₃ Solvent-free / Room Temp 98% scispace.com
NaBH₄ / Nano Cu / Charcoal Ethanol / Reflux (70-80°C) 95% shirazu.ac.ir
Catalytic Hydrogenation Varies (e.g., H₂/Pd, H₂/Ni) Generally high jove.com

Regioselective Synthesis Techniques

The term "regioselective" refers to a reaction that favors the formation of one constitutional isomer over another. In the synthesis of this compound, regioselectivity is crucial for ensuring the benzylamine moiety is attached to the C-3 position of the furan ring, as opposed to the C-2 position.

The most straightforward and effective strategy to achieve this is through precursor control. The regiochemical outcome is predetermined by the selection of the starting furan isomer. To synthesize the target compound, one must begin with a furan molecule that is already functionalized at the 3-position. The key precursor for the reductive amination pathway is 3-furaldehyde. By starting with 3-furaldehyde, the subsequent reaction with benzylamine can only occur at that position, leading exclusively to the desired this compound product.

Conversely, if the more common and commercially available 2-furaldehyde (furfural) were used as the starting material, the reaction would yield the isomeric N-(2-Furylmethyl)benzylamine. Therefore, the regioselectivity of the entire synthesis is locked in by the choice of the initial furan aldehyde. This principle of using specifically substituted starting materials to direct the outcome of a reaction is a fundamental concept in organic synthesis. rsc.orgnih.gov The synthesis of complex molecules containing specific substitution patterns on aromatic or heteroaromatic rings often relies on the availability of appropriately functionalized precursors. rsc.orgmdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide foundational information about the chemical environment of protons and carbons within the molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the furan (B31954) and benzene (B151609) rings, as well as singlets for the two methylene (B1212753) (CH₂) groups and the amine (NH) proton. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Separate signals would be anticipated for the carbons of the furan ring, the phenyl ring, and the two methylene groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Despite extensive searches of chemical literature and databases, specific, experimentally verified ¹H and ¹³C NMR data for N-(3-Furylmethyl)benzylamine could not be located.

Two-Dimensional NMR Experiments (e.g., HSQC-DEPT, HMBC-DEPT, COSY)

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, which is particularly useful for assigning adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule, such as linking the benzyl (B1604629) and furylmethyl groups to the central nitrogen atom.

Specific data from 2D NMR experiments for this compound are not available in the reviewed sources.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (typically a weak to medium band around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and methylene groups (around 2850-2960 cm⁻¹), C=C stretching from the aromatic systems (in the 1450-1600 cm⁻¹ region), and C-N stretching (typically in the 1000-1250 cm⁻¹ region). While IR data for the precursor N-benzyl-1-(furan-3-yl)methanimine has been noted, specific experimental FTIR data for the target amine is not documented in the searched literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum would show signals corresponding to the vibrations of the furan and benzene rings. However, no specific Raman spectroscopy data for this compound could be found.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization. The mass spectrum for this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation would likely involve cleavage of the C-N bonds, leading to the formation of characteristic fragments such as the benzyl cation (m/z 91) and the furylmethyl cation or related fragments. This analysis confirms the molecular formula and the connectivity of the major structural units. No experimental mass spectrometry data for this compound was available in the consulted scientific databases.

UV-Visible Spectroscopy in Mechanistic Investigations

UV-Visible (UV-Vis) spectroscopy is a powerful, non-destructive analytical technique employed to investigate the kinetics and mechanisms of chemical reactions. sci-hub.se The method relies on measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum as it passes through a sample. sci-hub.se Changes in the electronic structure of molecules during a reaction, such as the formation of transient intermediates or final products, often result in new or shifting absorption bands in the UV-Vis spectrum. By monitoring these spectral changes over time, researchers can gain insights into reaction pathways and identify short-lived species. researchgate.net

While specific mechanistic studies on this compound using UV-Vis spectroscopy are not extensively detailed in published literature, the utility of this technique can be effectively demonstrated through research on structurally related benzylamines. Studies on the enzymatic oxidation of benzylamine (B48309) derivatives, for instance, showcase how UV-Vis spectroscopy can elucidate complex biochemical pathways.

A key example is the investigation of the reaction between various para-substituted benzylamines and the enzyme bovine serum amine oxidase (BSAO), which was monitored using anaerobic, rapid-scanning stopped-flow spectroscopy. nih.gov This technique allows for the detection of absorbance changes over very short timescales, capturing the spectral signatures of transient chemical intermediates formed during the enzymatic reaction. nih.gov

In the reaction of the parent compound, benzylamine, with the enzyme, distinct absorbance changes were observed at wavelengths of 310, 340, and 480 nm. nih.gov The relaxations at 310 and 480 nm were assigned to the formation of the reduced enzyme cofactor, while the transient signal at 340 nm was attributed to an enzyme-substrate Schiff base complex. nih.gov For other derivatives, such as p-hydroxybenzylamine and p-methoxybenzylamine, additional transient species were detected. These were identified as quinonoid intermediates, which are formed reversibly from Schiff base complexes between the oxidized product and the reduced cofactor. nih.gov The detection of these enzyme-product Schiff base complexes provided crucial evidence for the postulated chemical intermediates along the reaction pathway of bovine serum amine oxidase. nih.gov

The findings from these mechanistic investigations on benzylamines are summarized in the table below, illustrating the specific spectral evidence used to identify key reaction intermediates.

Table 1: UV-Visible Absorption Maxima of Intermediates in the Reaction of Benzylamines with Bovine Serum Amine Oxidase

Benzylamine Substrate Intermediate Species Observed Wavelength (λmax) Reference
Benzylamine Reduced Cofactor 310 nm, 480 nm nih.gov
Benzylamine Enzyme-Substrate Schiff Base 340 nm nih.gov
p-Hydroxybenzylamine Quinonoid Species 440 nm nih.gov
p-Methoxybenzylamine Quinonoid Species 425 nm nih.gov

This data demonstrates the capability of UV-Vis spectroscopy to provide detailed mechanistic insights by spectrally resolving and identifying distinct, short-lived species that are critical to understanding a reaction's progress. nih.gov

Computational Chemistry and Theoretical Studies

Conformational Analysis and Dynamics

Conformational analysis is crucial for understanding the flexibility of N-(3-Furylmethyl)benzylamine, which arises from the rotation around its single bonds. These rotations give rise to different spatial arrangements known as conformers or rotamers, each with a distinct energy level. wikipedia.org The study of these conformations and the energy barriers between them defines the molecule's dynamic behavior. youtube.com

The central nitrogen atom in this compound is bonded to a benzyl (B1604629) group, a 3-furylmethyl group, and a hydrogen atom, allowing for rotational freedom around the C-N bonds. This leads to a complex potential energy surface with multiple energy minima, corresponding to different stable rotamers. wikipedia.org The investigation of rotational equilibria involves identifying these stable conformers and quantifying the energy barriers that hinder free rotation. msu.edu

In analogous molecules, such as tertiary amides like N-benzyl-N-(furan-2-ylmethyl)acetamide, a hindered cis-trans rotational equilibrium is observed in solution due to the partial double bond character of the amide C-N bond. scielo.br While this compound is a secondary amine, the steric hindrance between the bulky benzyl and furylmethyl groups can also lead to significant rotational barriers and distinct, observable conformer populations at equilibrium. youtube.commsu.edu Computational methods are used to model these rotational processes, establishing the dynamics of interconversion between different conformational states. scielo.br

Theoretical calculations are employed to predict the most stable three-dimensional arrangements of this compound. By performing molecular geometry optimizations, researchers can identify various low-energy conformers. frontiersin.org The stability of these conformers is determined by a combination of factors, including steric hindrance and potential weak intramolecular interactions.

For flexible molecules, the goal is to locate the global minimum on the potential energy surface, which represents the most stable conformation, as well as other low-energy local minima that may be significantly populated at room temperature. youtube.com For instance, in butane, the anti conformation, where the bulky methyl groups are farthest apart, is the most stable. wikipedia.orgyoutube.com Similarly, for this compound, conformations that minimize the steric clash between the furan (B31954) and phenyl rings are predicted to be the most stable. Energy minimization is often performed using methods like the steep descent algorithm to achieve a stable conformation before further analysis. mdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. ntnu.no It is widely applied to predict a variety of molecular properties for compounds like this compound, from spectroscopic parameters to optimized geometries. github.ionih.gov

DFT calculations are highly effective for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structure elucidation. mdpi.commdpi.com The process typically involves first optimizing the molecule's geometry and then calculating the NMR shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO). epstem.net The predicted shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends heavily on the choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(2d,p)). scielo.brmdpi.com For complex molecules with multiple conformers, the predicted chemical shifts for each stable conformer can be averaged, weighted by their calculated Boltzmann population, to yield a final value that can be compared with experimental data. scielo.br This comparison helps to confirm the molecular structure and the predominant conformations present in solution. mdpi.com

Below is a hypothetical table illustrating how theoretical and experimental NMR data for this compound would be compared.

Atom PositionCalculated ¹³C Chemical Shift (ppm) - Conformer ACalculated ¹³C Chemical Shift (ppm) - Conformer BBoltzmann Averaged Calculated Shift (ppm)
Benzyl-C1139.5140.1139.8
Benzyl-CH₂53.252.853.0
Furyl-C2142.1142.5142.3
Furyl-C3110.5110.2110.4
Furyl-CH₂45.846.346.0

A fundamental step in computational analysis is molecular geometry optimization, which seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. ntnu.nogaussian.com This process is essential for determining the most stable structure of a molecule and is a prerequisite for calculating other properties like vibrational frequencies or chemical shifts. researchgate.net

Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the forces on each atom are calculated, and the geometry is iteratively adjusted to minimize these forces until a stationary point is reached. mdpi.comresearchgate.net The result is an optimized structure with specific bond lengths, bond angles, and dihedral angles that define the molecule's shape. epstem.netkbhgroup.in For this compound, this would clarify the spatial relationship between the furan and phenyl rings.

The following interactive table presents hypothetical optimized geometric parameters for a stable conformer of this compound.

ParameterAtoms InvolvedOptimized Value
Bond LengthBenzyl C - CH₂1.51 Å
Bond LengthCH₂ - N1.47 Å
Bond LengthN - CH₂ (Furyl)1.46 Å
Bond AngleC(Benzyl) - CH₂ - N112.5°
Bond AngleCH₂ - N - CH₂115.0°
Dihedral AngleC(ipso) - C(CH₂) - N - C(CH₂)178.5° (anti)

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of techniques to simulate and predict how molecules behave and interact. A key application is molecular docking, which is used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

For this compound, docking studies would involve computationally placing the molecule into the active site of a target protein. The simulation generates multiple possible binding poses and scores them based on factors like binding affinity or free energy, which estimate the stability of the ligand-receptor complex. mdpi.com Studies on similar benzylamine (B48309) derivatives have explored their potential as inhibitors of enzymes like tyrosinase or various protein kinases. mdpi.comnih.gov The results of a docking study can highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.gov

A hypothetical docking result for this compound with a target protein is shown below.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosinase-7.5His244, Asn260Hydrogen Bond (with NH)
Val283, Phe264Hydrophobic (with Benzyl ring)
Ser282Pi-Alkyl (with Furyl ring)

Prediction of Binding Interactions with Biological Targets

There are no published studies that predict the binding interactions of this compound with any specific biological targets.

Analysis of Hydrophobic, π-Stacking, and Hydrogen-Bond Interactions

A detailed analysis of the hydrophobic, π-stacking, and hydrogen-bond interaction profile of this compound has not been reported in the scientific literature.

Advanced Quantum Chemical Calculations

No specific research data is available for this compound in this area.

Analysis of Electronic Properties (e.g., Polarizability, Density of States)

There are no published advanced quantum chemical calculations detailing the electronic properties, such as polarizability or density of states, for this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of Furan (B31954) Ring System

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to various reactions. Its reactivity is a cornerstone of its utility in organic synthesis. researchgate.net

While furan rings typically undergo electrophilic substitution rather than nucleophilic addition, the presence of strongly electron-withdrawing groups can activate a double bond for nucleophilic attack. libretexts.org In the context of N-(3-Furylmethyl)benzylamine, nucleophilic addition to the furan ring itself is not a primary reaction pathway under standard conditions. However, reactions involving nucleophilic species are central to the derivatization of the molecule at other positions. For instance, the synthesis of related furan-containing compounds can involve nucleophilic addition between components like phenylfuran and other reagents. google.com

The furan moiety can participate as a 4π-electron component in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. libretexts.org This reaction is a powerful tool for constructing six-membered rings. The furan ring in this compound could theoretically react with potent dienophiles, although the stability of the resulting adduct and the reaction conditions would be critical factors. libretexts.org

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition. Azomethine ylides, which can be generated from secondary amines like N-benzylamine, can undergo intramolecular [3+2] cycloaddition reactions to form complex heterocyclic systems. acs.orghighfine.com This type of reaction provides a stereoselective method for synthesizing pyrrolidine-fused structures. acs.org While this typically involves an aldehyde and an amino ester, the principle highlights a potential reactive pathway for derivatives of this compound. acs.orghighfine.com

Reactivity of Amine Functionality

The secondary amine group is a defining feature of this compound's reactivity, acting as a nucleophile and a base.

The secondary amine of this compound can be readily acylated to form amides. This is a common and robust transformation in organic synthesis. Research on the amidation of the structurally similar N-(2-furylmethyl)amine with cinnamic acid has shown that these reactions can proceed in good to excellent yields. thieme-connect.comresearchgate.net A study by Kouznetsov and colleagues demonstrated the use of boric acid as an efficient "green" catalyst for this transformation, providing a variety of N-substituted cinnamamides. thieme-connect.comresearchgate.netresearchgate.net This method is directly applicable to this compound for the synthesis of corresponding amide derivatives.

The reaction is typically carried out by heating the amine and a carboxylic acid in a suitable solvent like toluene (B28343) in the presence of a catalyst. thieme-connect.com The resulting amides are important intermediates in medicinal chemistry. researchgate.net

Table 1: Research Findings on Boric Acid-Catalyzed Amidation of (2-furylmethyl)amine and Benzylamines

Amine Reactant Carboxylic Acid Catalyst Yield (%) Reaction Time (h) Reference
(2-furylmethyl)amine trans-Cinnamic acid Boric Acid (5 mol%) 85 9 thieme-connect.com
Benzylamine (B48309) trans-Cinnamic acid Boric Acid (5 mol%) 60 9 thieme-connect.com

This table presents data for the related compound (2-furylmethyl)amine to illustrate the expected reactivity.

N-alkylation of the secondary amine in this compound would produce a tertiary amine. Direct alkylation using alkyl halides is a possible route, though it can be complicated by over-alkylation, where the product amine, being more nucleophilic than the starting material, reacts further to form a quaternary ammonium (B1175870) salt. msu.edumasterorganicchemistry.com

Modern methods often employ transition-metal catalysts, such as those based on iridium or ruthenium, to facilitate the N-alkylation of amines with alcohols, which is considered a more atom-economical approach. nih.gov Another approach involves mechanochemical N-alkylation under solvent-free conditions in a ball mill, which has been successfully applied to various imides and amines. beilstein-journals.org The benzyl (B1604629) group itself can be cleaved under certain conditions, but targeted alkylation at the nitrogen is a key synthetic pathway. thieme-connect.de

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target the furan ring, the amine, or the benzyl group.

Oxidation: The furan ring can be sensitive to oxidation, potentially leading to ring-opened products. The amine functionality can also be oxidized. A significant reaction pathway for benzylamines is oxidative debenzylation, where the benzyl group is cleaved. For example, N-benzyl amides can be converted to their corresponding primary amides through oxidative debenzylation using a bromo radical. organic-chemistry.org Biologically, benzylamine is degraded by monoamine oxidase B to benzaldehyde (B42025). wikipedia.org

Reduction: Catalytic hydrogenolysis is a common method to cleave the benzyl group from an amine, which would convert this compound into 3-furfurylamine. This reaction is often carried out using palladium on carbon (Pd/C) as a catalyst. wikipedia.org This debenzylation is a key step in the synthesis of various compounds where the benzyl group is used as a protecting group. wikipedia.org The furan ring can also be reduced under certain catalytic hydrogenation conditions to form a tetrahydrofuran (B95107) ring, though this typically requires more forcing conditions than benzyl group cleavage.

Reaction Mechanism Elucidation

The mechanisms of reactions involving benzylamines often proceed through distinct intermediates. In reductive amination, the initial step is the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate. wikipedia.org This is followed by a reversible loss of water to generate a protonated imine, or iminium ion. youtube.com This iminium ion is the key electrophilic species that is subsequently attacked by a hydride reducing agent, leading to the final amine product. youtube.com The formation of the imine is the rate-limiting step in many reductive amination reactions. researchgate.net

In the context of nucleophilic addition reactions, studies involving benzylamines reacting with electrophilically activated alkenes like benzylidene-1,3-indandiones have proposed a concerted mechanism. nih.gov Instead of a step-wise formation of a zwitterionic intermediate, evidence suggests a single-step process involving a hydrogen-bonded, four-center cyclic transition state where the C-N bond formation and proton transfer occur concurrently. nih.gov

For oxidative debenzylation reactions using cerium(IV) ammonium nitrate (B79036) (CAN), the mechanism is believed to involve the formation of radical intermediates. researchgate.net Studies on the reactions of methylamine (B109427) dehydrogenase with benzylamines also point towards the formation of a carbanionic reaction intermediate. nih.gov

The rate of chemical reactions involving aromatic rings, such as the benzyl or furyl groups in this compound, is significantly influenced by the electronic properties of substituents on these rings. libretexts.org Substituents are broadly classified as either activating or deactivating groups. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic. saskoer.ca This increased electron density stabilizes the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution, thereby lowering the activation energy and increasing the reaction rate. libretexts.org Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic. saskoer.ca This destabilizes the intermediate carbocation, which increases the activation energy and slows the reaction down. libretexts.org Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-COR) groups. libretexts.orgmsu.edu

Kinetic studies on the nucleophilic addition of substituted benzylamines to various electrophiles have quantified these effects. nih.gov The Hammett equation is often used to correlate reaction rates with substituent constants (σ), providing a quantitative measure of a substituent's electronic influence. A positive Hammett value (ρ) indicates that the reaction is favored by electron-withdrawing groups, while a negative value signifies it is accelerated by electron-donating groups. nih.gov For the addition of benzylamines to benzylidene-1,3-indandiones, the rates are enhanced by electron-donating substituents on the benzylamine ring, consistent with the amine acting as a nucleophile. nih.gov

Substituent TypeElectronic Effect on RingEffect on Intermediate CarbocationOverall Reaction RateExample Groups
ActivatingDonates electron density. saskoer.caStabilization. libretexts.orgIncreases. libretexts.org-OH, -OCH₃, -CH₃
DeactivatingWithdraws electron density. saskoer.caDestabilization. libretexts.orgDecreases. libretexts.org-NO₂, -CN, -COCH₃

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is a powerful method for forming 1,2,3-triazoles. acs.orgnih.gov While not a direct reaction of the this compound core itself, this chemistry could be applied if either the furan or benzyl moiety were functionalized with an azide (B81097) or alkyne group.

The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide species from a terminal alkyne. This intermediate then reacts with an azide, likely coordinated to the same or a second copper center, proceeding through a six-membered copper-containing metallacycle intermediate. Subsequent rearrangement and protonolysis release the triazole product and regenerate the Cu(I) catalyst. rsc.org Ligands, such as tris(triazolylmethyl)amines, play a crucial role by stabilizing the Cu(I) oxidation state and increasing the reaction's efficiency, particularly in biological or aqueous systems. nih.govrsc.org

Beyond cycloadditions, copper catalysts are used in various other transformations. For instance, Cu(I) can catalyze the double N-vinylation of amines to form pyrroles. nih.gov

Functionalization of the Core Structure

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the synthesis of a diverse range of derivatives.

N-Functionalization: The secondary amine nitrogen is a key reactive site. It can be further alkylated or acylated. For example, reaction with cinnamic acid in the presence of boric acid as a "green" catalyst can produce the corresponding N-cinnamamide derivative. thieme-connect.comresearchgate.net The nitrogen can also be incorporated into more complex heterocyclic systems.

Furan Ring Functionalization: The furan ring is an electron-rich heterocycle and can undergo electrophilic substitution. However, 3-substituted furans are known to be less stable and their chemistry can be complex. researchgate.net Despite this, modifications are possible. For instance, methods have been developed for the synthesis of 3-N-substituted and 5-alkyl-3-N-substituted furan derivatives from acyclic precursors, which could be adapted to create analogues. researchgate.net

Benzyl Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution to introduce a wide variety of functional groups at the ortho, meta, or para positions relative to the CH₂-N group. More advanced C-H functionalization techniques, often using palladium or other transition metal catalysts, have been developed for benzylamines. nih.gov For example, using specific ligands and a transient mediator, it is possible to achieve meta-C-H arylation of N-protected benzylamines, providing a route to diversify the aromatic core in ways not accessible through classical electrophilic substitution. nih.gov

Benzylic C-H Functionalization: The methylene (B1212753) bridge (benzylic C-H bonds) can also be a site for functionalization. Copper-catalyzed radical cyclization reactions have been reported for benzylic C(sp³)–H functionalization, demonstrating the potential to build more complex, fused ring systems from this position. researchgate.net

The synthesis of (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives demonstrates a synthetic route where the benzylamine moiety is condensed with other heterocyclic precursors to build larger, more complex molecules with potential biological activity. nih.gov

Enzyme Interactions and Mechanistic Biochemistry

Enzyme Inhibition Studies of Benzylamine (B48309) Derivatives

Benzylamine and its derivatives are recognized for their ability to interact with and inhibit a range of enzymes, most notably monoamine oxidases (MAOs). nih.govsemanticscholar.org MAOs are crucial enzymes responsible for the oxidative deamination of monoamine neurotransmitters and other amines. nih.govogu.edu.tr The inhibitory potential of benzylamine derivatives has also been explored against other enzymes like carbonic anhydrases (CAs). tandfonline.com

The inhibitory activity of benzylamine derivatives is typically assessed using in vitro enzyme assays. nih.gov A common method for evaluating MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide in a coupled reaction. nih.gov This technique allows for the screening of compounds at various concentrations to determine their inhibitory potency. nih.gov For instance, in a study on benzylamine-sulfonamide derivatives, compounds were initially screened at concentrations of 10⁻³ and 10⁻⁴ M. Those showing significant inhibition (over 50%) were then tested at a wider range of concentrations (10⁻⁵ to 10⁻⁹ M) to calculate their IC₅₀ values. nih.gov Similarly, the inhibitory effects of benzylamine derivatives on human carbonic anhydrase (hCA) isozymes have been evaluated by measuring the esterase activity of the enzyme using a substrate like 4-nitrophenyl acetate (B1210297) (4-NPA). tandfonline.com

The potency of an enzyme inhibitor is quantified by its inhibition constants, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). edx.org The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. edx.org The Ki value is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of the inhibitor's binding affinity. edx.org

Several studies have reported the IC₅₀ and Ki values for various benzylamine derivatives against different enzymes. For example, a series of novel benzylamine-sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against human monoamine oxidase B (hMAO-B). nih.govnih.gov Among these, compounds 4i and 4t demonstrated potent inhibition with IC₅₀ values of 0.041 ± 0.001 µM and 0.065 ± 0.002 µM, respectively. nih.govsemanticscholar.orgnih.govtandfonline.comresearchgate.net The Ki values for these compounds were determined to be 0.036 µM and 0.055 µM, respectively. ogu.edu.trresearchgate.nettandfonline.com

In another study, pyridazinobenzylpiperidine derivatives were assessed as MAO inhibitors. mdpi.com Compound S5 was found to be a potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a Ki value of 0.155 ± 0.050 µM. mdpi.com Another derivative, S16 , also showed significant MAO-B inhibition with an IC₅₀ of 0.979 µM and a Ki of 0.721 ± 0.074 µM. mdpi.com

Novel benzylamine derivatives have also been tested for their inhibitory effects on human carbonic anhydrase isozymes I and II (hCA I and hCA II). tandfonline.com The most potent compound, 28 , exhibited a Ki of 3.68 µM against hCA I and 9.23 µM against hCA II. tandfonline.com The other derivatives in the series also showed inhibitory activity with Ki values ranging from 3.68 to 66.89 µM for hCA I and 9.23 to 73.31 µM for hCA II. tandfonline.com

A benzothiazole-benzylamine hybrid compound, 4h , was identified as a mixed-type inhibitor of MAO-B with an IC₅₀ value of 2.95 µM. tandfonline.com

The table below summarizes the inhibition constants for selected benzylamine derivatives.

CompoundTarget EnzymeIC₅₀ (µM)Ki (µM)Source(s)
4i hMAO-B0.041 ± 0.0010.036 nih.govnih.govresearchgate.nettandfonline.com
4t hMAO-B0.065 ± 0.0020.055 nih.govnih.govresearchgate.nettandfonline.com
S5 MAO-B0.2030.155 ± 0.050 mdpi.com
S16 MAO-B0.9790.721 ± 0.074 mdpi.com
28 hCA I-3.68 tandfonline.com
28 hCA II-9.23 tandfonline.com
4h MAO-B2.95- tandfonline.com
Selegiline (Reference) hMAO-B0.037 ± 0.001- nih.gov

Enzyme kinetic studies are performed to elucidate the mechanism by which a compound inhibits an enzyme. nih.govtandfonline.com This is often achieved by analyzing the effect of the inhibitor on the reaction rate at various substrate concentrations and creating graphical representations like Lineweaver-Burk plots. nih.govtandfonline.com The primary types of reversible inhibition are competitive, non-competitive, mixed-type, and uncompetitive. nih.govjackwestin.com

In competitive inhibition, the inhibitor and the substrate compete for the same active site on the enzyme. jackwestin.comlibretexts.org The inhibitor's structure often resembles that of the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org In a Lineweaver-Burk plot, competitive inhibition is characterized by lines that intersect on the y-axis. nih.gov Studies on pyridazinobenzylpiperidine derivatives revealed that compounds S5 and S16 are competitive inhibitors of MAO-B. mdpi.com Similarly, a water-soluble derivative of researchgate.netfullerene was found to competitively inhibit the deamination of benzylamine catalyzed by MAO-B.

A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. taylorandfrancis.comresearchgate.net This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. taylorandfrancis.com In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. wikipedia.orgnih.gov Non-competitive inhibition is characterized by a decrease in Vmax (the maximum reaction rate) while the Km (Michaelis constant) remains unchanged. taylorandfrancis.comwikipedia.org On a Lineweaver-Burk plot, this appears as lines that intersect on the x-axis. researchgate.net Several benzylamine-sulfonamide derivatives, including the potent inhibitors 4i and 4t , have been identified as non-competitive inhibitors of hMAO-B. nih.govnih.govtandfonline.comresearchgate.net Another dithiocarbamate (B8719985) derivative bearing a benzylamine moiety was also found to be a non-competitive inhibitor of hMAO-B. wikipedia.org

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. jackwestin.com This type of inhibition affects both the Vmax and the Km of the reaction. In a Lineweaver-Burk plot, the lines for a mixed inhibitor intersect at a point to the left of the y-axis. researchgate.net A study on 2-substituted benzothiazole (B30560) derivatives containing a benzylamine moiety found that compound 4h acts as a mixed-type inhibitor of MAO-B. tandfonline.com

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex. jackwestin.comnih.gov This type of inhibition leads to a decrease in both Vmax and Km. nih.gov Graphically, this results in parallel lines on a Lineweaver-Burk plot. nih.gov

Kinetic Analysis of Enzyme Inhibition

Interaction with Monoamine Oxidases (MAO)

Monoamine oxidases (MAO) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters and other biogenic amines. nih.govfrontiersin.org There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. frontiersin.orgsigmaaldrich.com

MAO-B preferentially metabolizes substrates such as phenylethylamine and benzylamine. nih.govfrontiersin.orgsigmaaldrich.com The interaction of benzylamine and its analogues with bovine liver monoamine oxidase B has been a subject of investigation to understand the nature of the enzyme's substrate-binding site. nih.gov Studies with para-substituted benzylamine analogues indicate that the area around the para position of the binding site is hydrophobic and has some steric limitations. nih.gov

Alkylation of the nitrogen in benzylamine, as is the case with N-(3-Furylmethyl)benzylamine, can introduce further steric constraints that influence binding. nih.gov For instance, N,N-dimethylbenzylamine analogues with para-substituents act as competitive inhibitors rather than substrates, whereas meta-substituted versions are poor substrates. nih.gov The rate of enzyme reduction by para-substituted benzylamines shows a significant dependence on steric factors, suggesting that their binding mode may not be optimal for efficient C-H bond cleavage. nih.gov In contrast, the rate of reduction by meta-substituted benzylamines is largely independent of the nature of the substituent, implying a binding orientation that favors the cleavage of the pro-R benzyl (B1604629) C-H bond. nih.gov Given that the furylmethyl group in this compound is attached to the nitrogen, its interaction with the MAO-B active site would be influenced by these steric and electronic considerations.

The benzylamine scaffold has been a foundation for the development of monoamine oxidase inhibitors. nih.gov These inhibitors are of significant pharmacological interest for their potential as neuroprotective agents in neurodegenerative diseases like Parkinson's disease. nih.govexplorationpub.com MAO-B is a key target in this context as it is the predominant form in the basal ganglia and is responsible for the metabolism of dopamine (B1211576) in this brain region. nih.gov

The development of novel MAO inhibitors often involves the hybridization of a benzylamine moiety with other heterocyclic ring systems. nih.gov For example, a benzothiazole-benzylamine hybrid compound has been reported as a significant MAO-B inhibitor. nih.gov The rationale behind this approach is that the benzylamine derivative structure can lead to strong interactions within the active site of the enzyme. nih.gov The presence of the furan (B31954) ring in this compound, a heterocyclic system, suggests its potential as a candidate for MAO inhibition, although specific inhibitory activity data is needed for confirmation.

Examples of Benzylamine-Derived MAO Inhibitors and their Properties
Compound TypeTarget EnzymeSignificanceReference
Benzothiazole-benzylamine hybridMAO-BDemonstrates significant inhibitory activity (IC50 in the low micromolar range). nih.gov
para-substituted N,N-dimethylbenzylamine analoguesMAO-BAct as competitive inhibitors rather than substrates. nih.gov
Anilide derivativesMAO-A/BIdentified as potent inhibitors, active in the nanomolar range. nih.gov

Mechanistic Insights into Enzyme-Substrate Interactions

The catalytic cycle of amine oxidases involves the formation of several chemical intermediates. Spectroscopic techniques have been instrumental in detecting these transient species and elucidating the reaction pathway.

The reaction of benzylamines with amine oxidases proceeds through the formation of an enzyme-substrate Schiff base complex. nih.gov This intermediate is formed by the condensation of the amine substrate with the enzyme's carbonyl cofactor. nih.gov Anaerobic, rapid-scanning stopped-flow spectroscopy has been successfully employed to observe the UV-visible absorbance changes that occur during the reduction of bovine serum amine oxidase by benzylamine. nih.gov

In the reaction with benzylamine, detectable spectral changes at 340 nm have been attributed to the formation of the enzyme-substrate Schiff base complex. nih.gov Other observed relaxations at 310 nm and 480 nm are associated with the production of the reduced cofactor. nih.gov The ability to spectroscopically detect these enzyme-product Schiff base complexes provides strong evidence for the postulated chemical intermediates in the reaction pathway of amine oxidases. nih.gov

Spectroscopic Data for Intermediates in Benzylamine-Amine Oxidase Reaction
Wavelength (nm)Attributed Intermediate/SpeciesReference
310Reduced cofactor nih.gov
340Enzyme-substrate Schiff base complex nih.gov
480Reduced cofactor nih.gov

Following the formation of the Schiff base, the reaction can proceed to form quinonoid intermediates. These species arise from the Schiff base complexes between the oxidized product and the reduced cofactor. nih.gov With para-substituted benzylamines such as p-hydroxybenzylamine and p-methoxybenzylamine, additional transient absorbances have been detected at 440 nm and 425 nm, respectively, which are ascribed to these quinonoid species. nih.gov

Anaerobic, single-wavelength stopped-flow data, in conjunction with rapid-scanning studies, have provided approximate rate constants for the kinetic processes corresponding to the formation of the enzyme-substrate Schiff base, enzyme reduction, and the formation and decay of the quinonoid intermediate. nih.gov These mechanistic insights are crucial for a comprehensive understanding of how benzylamine derivatives, including potentially this compound, are processed by amine oxidases.

Carbanionic Reaction Intermediates in Amine Dehydrogenase Reactions

The enzymatic processing of benzylamine and its analogs by amine dehydrogenases is understood to proceed through a critical mechanistic step involving the formation of a carbanionic intermediate. nih.govacs.org This mechanism is central to the oxidative deamination of primary amines catalyzed by this class of enzymes. mdpi.com For a substrate like this compound, the reaction is initiated by the abstraction of a proton from the α-carbon of the substrate's benzyl group.

Structure-Activity Relationship (SAR) Studies for Enzyme Binding

The interaction of this compound with enzymes is governed by its distinct structural components: the furan ring, the benzyl group, and the secondary amine linker. Structure-activity relationship (SAR) studies on analogous compounds provide a framework for understanding how these features contribute to enzyme inhibition.

Correlation between Structural Features and Enzyme Inhibition Potency

The inhibitory potency of a molecule like this compound is a direct function of its structural architecture. The furan ring, a heterocyclic aromatic system, and the benzylamine moiety are known to interact with various enzymes, including oxidoreductases like monoamine oxidase (MAO). tandfonline.com

The following table, compiled from research on analogous structures, illustrates how different structural features and substitutions correlate with enzyme inhibition potency, measured by the half-maximal inhibitory concentration (IC₅₀).

Analogous Compound ScaffoldSubstituent(s) on Phenyl/Benzylidene RingTarget EnzymeIC₅₀ (µM)Reference
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one4-HydroxyMushroom Tyrosinase27.5 ± 2.93 mdpi.com
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one4-MethoxyMushroom Tyrosinase>100 mdpi.com
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one2,4-DihydroxyMushroom Tyrosinase0.27 ± 0.03 mdpi.com
Furan-based Chalcone (B49325)4-Fluoro (on phenyl ring)MAO-B0.43 tandfonline.com
Furan-based Chalcone3-Bromo (on phenyl ring)MAO-B0.015 tandfonline.com
Furan-based Chalcone4-Methoxy (on phenyl ring)MAO-B1.12 tandfonline.com

Influence of Substituent Nature on Binding Affinity

The binding affinity of an inhibitor to its target enzyme is a critical determinant of its efficacy and is highly sensitive to the nature of its substituents. The electronic and steric properties of substituents on the furan and benzyl rings of this compound would be expected to modulate its binding affinity.

Studies on N-(4-Sulfamylbenzoyl)-benzylamine analogs have shown that manipulating the electrostatics of the benzyl ring by systematically substituting hydrogen atoms with electronegative fluorine atoms can significantly alter binding affinity. researchgate.net The introduction of electron-withdrawing groups can influence interactions such as π-π stacking with aromatic residues (e.g., phenylalanine) in the enzyme's active site. researchgate.net

Conversely, the introduction of electron-donating groups or bulky substituents can also have a profound impact. For example, in furan-based chalcone inhibitors of MAO-B, the position and nature of substituents like halogens (F, Br) and methoxy (B1213986) (-OCH₃) groups lead to a wide range of inhibitory activities, reflecting differences in binding affinity. tandfonline.com A bromine atom at the 3-position of the phenyl ring resulted in a 1.5-fold increase in MAO-B inhibition compared to the parent compound, whereas a bromine at the 4-position decreased activity significantly, underscoring the high regioselectivity of these interactions. tandfonline.com The presence of a hydroxyl group often provides an opportunity for hydrogen bonding with active site residues, which can substantially increase binding affinity, as seen in tyrosinase inhibitors. mdpi.com

The table below summarizes findings from related compounds, illustrating the influence of substituent type and position on inhibitory activity, which serves as a proxy for binding affinity.

Analogous Compound ScaffoldSubstituent(s)Effect on Activity/BindingTarget EnzymeReference
N-(4-Sulfamylbenzoyl)-benzylamineFluorine on benzyl ringAlters electrostatic interaction with Phe residue, modifying binding affinity.Carbonic Anhydrase II researchgate.net
Furan-based Chalcone3-Bromo on phenyl ringIncreased inhibitory potency (IC₅₀ = 0.015 µM vs 0.023 µM for parent).MAO-B tandfonline.com
Furan-based Chalcone4-Bromo on phenyl ringDecreased inhibitory potency (IC₅₀ = 2.0 µM vs 0.023 µM for parent).MAO-B tandfonline.com
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-oneAddition of 2-hydroxyl to 4-hydroxybenzylideneDrastically increased inhibitory potency (IC₅₀ from 27.5 µM to 0.27 µM).Mushroom Tyrosinase mdpi.com
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-oneChange of 4-hydroxyl to 4-methoxylDecreased inhibitory potency.Mushroom Tyrosinase mdpi.com

Future Research Directions and Potential Academic Applications

Development of Novel Derivatization Strategies

The inherent reactivity of both the furan (B31954) and benzylamine (B48309) components of N-(3-Furylmethyl)benzylamine provides fertile ground for the development of novel derivatization strategies. Future research could focus on selectively modifying either the furan ring or the benzylamine moiety to generate a diverse library of analogues.

Furan Ring Modifications: The furan ring is susceptible to various transformations. Strategies could include electrophilic substitution reactions, taking advantage of the electron-rich nature of the furan ring. Additionally, cycloaddition reactions, such as Diels-Alder reactions, could be explored to introduce complex polycyclic systems. The development of methods for the controlled oxidation or reduction of the furan ring would further expand the accessible chemical space.

Benzylamine Moiety Modifications: The secondary amine of the benzylamine portion offers a clear point for derivatization. N-alkylation or N-acylation reactions could be employed to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties. organic-chemistry.orgsit.edu.cn Furthermore, the benzyl (B1604629) group itself can be functionalized through aromatic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring.

A systematic exploration of these derivatization pathways will be crucial for establishing structure-activity relationships (SAR) and for creating tailored molecules for specific applications.

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its derivatives can be significantly improved through the exploration of advanced catalytic systems that prioritize sustainability. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric reagents.

Future research should focus on the development of "green" catalytic approaches. This includes the use of heterogeneous catalysts, which offer advantages in terms of separation and reusability. acs.org For instance, nickel-based catalysts have shown promise in the amination of alcohols and could be adapted for the synthesis of this compound. acs.orgrug.nl Boric acid has also been demonstrated as an effective and environmentally friendly catalyst for amidation reactions involving benzylamines and furfurylamine, suggesting its potential applicability. thieme-connect.comthieme-connect.com

Moreover, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a highly sustainable approach. The "borrowing hydrogen" methodology, a catalytic approach for the direct coupling of alcohols with amines, presents an atom-economical route that could be optimized for the synthesis of this compound. rug.nl The development of catalytic systems based on earth-abundant and non-toxic metals is another key area of research that aligns with the principles of green chemistry. researchgate.net

Catalyst TypePotential Application in this compound SynthesisKey Advantages
Heterogeneous Ni Catalysts Direct amination of 3-furylmethanol with benzylamine.Reusability, reduced waste, potential for continuous flow processes.
Boric Acid Amide bond formation for derivatization.Mild conditions, low toxicity, environmentally benign.
Ruthenium Complexes "Borrowing hydrogen" methodology for C-N bond formation.High atom economy, reduced byproducts. mdpi.com
Biocatalysts (Enzymes) Enantioselective synthesis of chiral derivatives.High selectivity, mild reaction conditions, biodegradable.

Deeper Mechanistic Characterization via Advanced Spectroscopic Techniques

A thorough understanding of the structure and reactivity of this compound and its derivatives is fundamental for their rational design and application. Advanced spectroscopic techniques are indispensable tools for achieving this deeper mechanistic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of newly synthesized derivatives. thieme-connect.comnih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity and spatial relationships between atoms within the molecule. researchgate.net These techniques will be particularly valuable for elucidating the regioselectivity of derivatization reactions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compounds, confirming their identity. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, providing insights into the compound's structure and stability.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to identify characteristic functional groups and to monitor the progress of reactions. digitellinc.com For instance, the stretching frequencies of the N-H bond in the amine and the C-O-C bond in the furan ring can provide valuable structural information.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. This information is invaluable for understanding intermolecular interactions in the solid state and for validating computational models. acs.org

Spectroscopic TechniqueInformation GainedRelevance to this compound Research
¹H and ¹³C NMR Chemical environment of protons and carbons.Structural elucidation of derivatives, confirmation of reaction outcomes. thieme-connect.comnih.gov
2D NMR (COSY, HSQC, HMBC) Atom connectivity and spatial relationships.Unambiguous assignment of complex structures. researchgate.net
High-Resolution Mass Spectrometry Precise molecular weight and formula.Confirmation of product identity. mdpi.com
FTIR and Raman Spectroscopy Presence of functional groups.Monitoring reaction progress, characterizing new derivatives. digitellinc.com
X-ray Crystallography Three-dimensional molecular structure.Definitive structural proof, understanding of solid-state packing. acs.org

Computational Design and Prediction of Novel Analogues for Mechanistic Probes

Computational chemistry offers powerful tools for the rational design and prediction of novel analogues of this compound that can serve as mechanistic probes. By using computational methods, researchers can predict the properties of molecules before they are synthesized, saving time and resources.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. researchgate.net These calculations can help to predict the most likely sites for chemical reactions and to understand the mechanism of catalytic processes. researchgate.net For example, DFT can be used to model the transition states of reactions, providing insights into the reaction kinetics and thermodynamics.

Molecular docking simulations can be employed to predict how these molecules might interact with biological targets, such as enzymes or receptors. nih.gov This is particularly relevant if the goal is to develop compounds with specific biological activities. By docking a library of virtual analogues into the active site of a target protein, researchers can identify promising candidates for synthesis and experimental testing.

Quantum mechanical calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.gov This can aid in the interpretation of experimental spectra and in the structural elucidation of new compounds.

Integration with Chemoinformatics and Machine Learning for SAR Prediction

The integration of chemoinformatics and machine learning (ML) presents a cutting-edge approach for accelerating the discovery and optimization of this compound derivatives. caister.comnih.gov By analyzing large datasets of chemical structures and their associated properties, these methods can identify complex patterns and build predictive models for structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound analogues with their observed activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent or selective molecules. nih.gov

Machine Learning Algorithms: A variety of machine learning algorithms, such as random forests, support vector machines, and neural networks, can be applied to QSAR modeling. caister.combohrium.com These algorithms are capable of handling complex, non-linear relationships between chemical structure and biological activity. rsc.org Active learning, a type of machine learning, can be used to intelligently select which compounds to synthesize and test next, making the discovery process more efficient. rsc.org

By combining a growing library of synthesized this compound derivatives with their experimentally determined properties, a robust dataset can be generated. This dataset will be invaluable for training and validating predictive models, ultimately leading to a more streamlined and data-driven approach to the design of novel functional molecules.

Q & A

Advanced Research Question

  • MTT assay : Quantify metabolic activity in melanoma cells (e.g., JLK1486’s IC₅₀ determination ).
  • Cell cycle analysis : Flow cytometry to identify G1/S phase arrest .
  • β-galactosidase staining : Assess senescence induction in treated cells .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : NIOSH-approved respirators, nitrile gloves, and safety goggles to prevent inhalation/skin contact .
  • Ventilation : Local exhaust systems to minimize airborne exposure .
  • Storage : In airtight containers away from oxidizers and strong acids .

How can this compound be incorporated into polymer modification studies?

Advanced Research Question
Benzylamine derivatives are used in post-polymerization functionalization. Example:

  • Amphiphilic copolymers : Modify poly(pentafluorophenyl acrylate) with benzylamine to create nanoparticles for drug delivery .
  • Method : React benzylamine with activated ester polymers in THF at room temperature, followed by dialysis for purification .

How can analytical methods for this compound be validated to meet regulatory standards?

Basic Research Question

  • Reference standards : Use certified materials (e.g., NIST-traceable compounds ) for calibration.
  • Method validation : Follow ICH guidelines for precision, accuracy, and linearity, as applied to QC of lacosamide .
  • Cross-validation : Compare results across NMR, MS, and HPLC to ensure consistency .

Notes

  • Generalizability : Methods cited are extrapolated from structurally related benzylamine derivatives.
  • Safety Compliance : Follow OSHA and NIST recommendations for hazardous chemical handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.